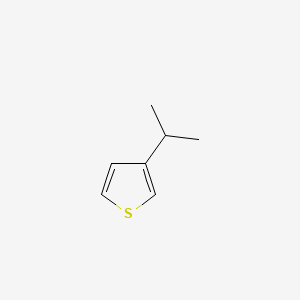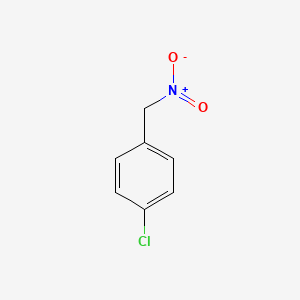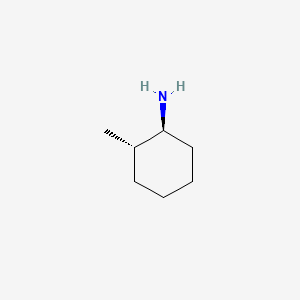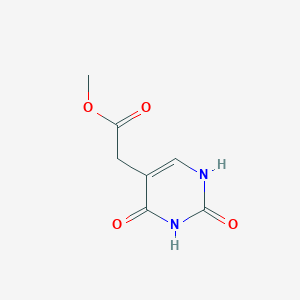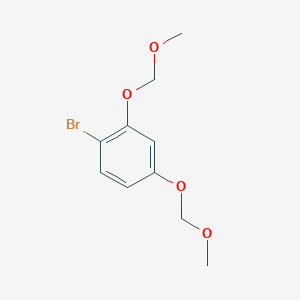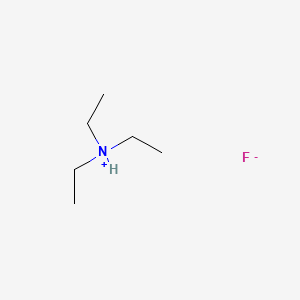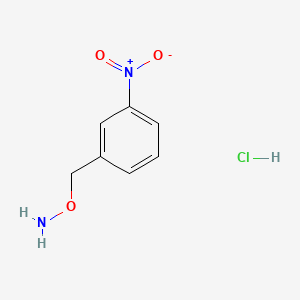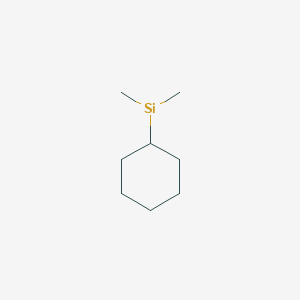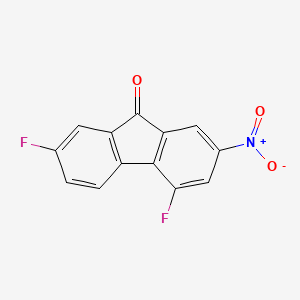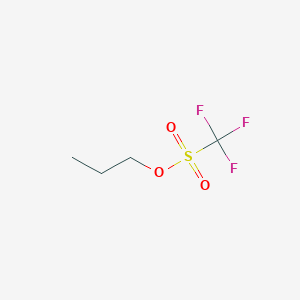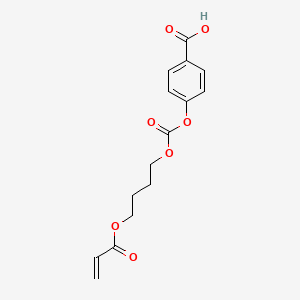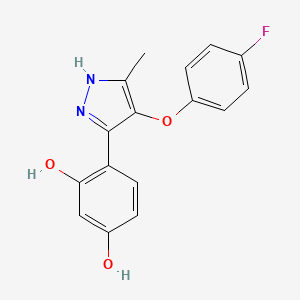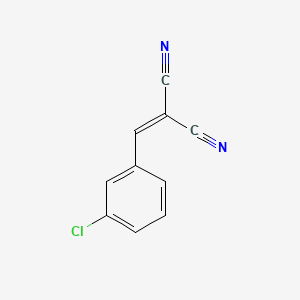
Phospholane, 1-chloro-, 1-oxide
Overview
Description
Phospholane, 1-chloro-, 1-oxide is an organophosphorus compound with the molecular formula C4H8ClOP It is a derivative of phospholane, characterized by the presence of a chlorine atom and an oxygen atom in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Phospholane, 1-chloro-, 1-oxide can be synthesized through the reaction of phospholane with chlorine gas in the presence of an oxidizing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where phospholane is chlorinated and oxidized in a continuous process. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Phospholane, 1-chloro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phospholane oxides with higher oxidation states.
Reduction: It can be reduced to phospholane derivatives with lower oxidation states.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher phospholane oxides.
Reduction: Reduced phospholane derivatives.
Substitution: Substituted phospholane compounds with various functional groups
Scientific Research Applications
Phospholane, 1-chloro-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of phospholane, 1-chloro-, 1-oxide involves its interaction with various molecular targets. The chlorine atom and the oxygen atom in its structure allow it to participate in a range of chemical reactions, including nucleophilic substitution and oxidation-reduction processes. These reactions enable the compound to modify other molecules and exert its effects through changes in molecular structure and function .
Comparison with Similar Compounds
Phospholane: The parent compound without the chlorine and oxygen atoms.
Phospholane, 1-oxide: A derivative with only the oxygen atom.
Phospholane, 1-chloro-: A derivative with only the chlorine atom.
Uniqueness: Phospholane, 1-chloro-, 1-oxide is unique due to the presence of both chlorine and oxygen atoms in its structure, which imparts distinct chemical properties and reactivity compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
1-chloro-1λ5-phospholane 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClOP/c5-7(6)3-1-2-4-7/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTMXYOTKHYYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCP(=O)(C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621601 | |
| Record name | 1-Chloro-1lambda~5~-phospholan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30148-59-5 | |
| Record name | 1-Chloro-1lambda~5~-phospholan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


